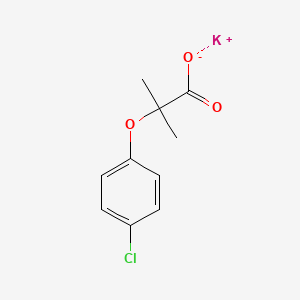

Potassium 2-(4-chlorophenoxy)-2-methylpropionate

Description

Chemical Identity and Nomenclature

This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as potassium (2R)-2-(4-chloro-2-methylphenoxy)propanoate . This nomenclature reflects its stereochemical configuration, wherein the propanoate group is attached to the second carbon of the phenoxy moiety, with a chlorine substituent at the para position of the aromatic ring.

The compound’s molecular formula is C₁₀H₁₀ClKO₃ , yielding a molecular weight of 252.73 g/mol . Its structure comprises a carboxylate anion stabilized by a potassium counterion, a design choice that improves water solubility compared to its protonated acid form. Alternative designations include:

- Mecoprop-potassium (common agrochemical name)

- CAS 1929-86-8 (racemic mixture)

- CAS 66423-05-0 (enantiopure R-isomer)

The canonical SMILES representation, CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+] , encodes its connectivity and ionic character. X-ray crystallography of analogous potassium carboxylates suggests a monoclinic lattice structure, with potassium ions coordinated by carboxylate oxygens in a distorted octahedral geometry.

Historical Development and Discovery

The discovery of this compound traces to mid-20th-century efforts to optimize phenoxy herbicides. Following the introduction of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s, researchers sought derivatives with improved selectivity and environmental stability. Mecoprop, the parent acid of this compound, emerged in 1964 as part of a broader initiative to develop herbicides targeting persistent broadleaf weeds in cereal crops.

The potassium salt variant was commercialized later to address formulation challenges associated with mecoprop’s limited solubility. By replacing the acidic proton with potassium, manufacturers achieved enhanced dissolution in aqueous spray solutions, facilitating foliar absorption and systemic translocation in target plants. Regulatory approvals in Europe and North America during the 1980s cemented its role in integrated weed management systems, particularly for turfgrass and winter wheat production.

Position Within Phenoxy Herbicide Classifications

Phenoxy herbicides bifurcate into two structural families: phenoxyacetic acids (e.g., 2,4-D) and phenoxypropionic acids. This compound resides in the latter category, distinguished by a methyl-substituted propionic acid chain. This substitution confers chiral activity, with the R-enantiomer exhibiting herbicidal potency approximately 10-fold greater than the S-form.

Within the phenoxypropionic subclass, the compound is further categorized by its substitution pattern:

- Chlorine position : Para-substitution on the aromatic ring maximizes auxin-mimicking activity.

- Alkyl group : The 2-methyl branch on the propionate chain sterically hinders enzymatic degradation, prolonging bioavailability.

Comparative analyses with related herbicides reveal distinct advantages:

| Property | This compound | Mecoprop Acid | 2,4-D Potassium Salt |

|---|---|---|---|

| Water Solubility (g/L) | 620 | 0.8 | 900 |

| pKa | 3.1 | 3.1 | 2.8 |

| Soil Half-Life (Days) | 14–21 | 10–14 | 7–10 |

Data adapted from regulatory filings.

The potassium salt’s ionic nature facilitates rapid phloem mobility, enabling translocation to root systems—a critical trait for perennial weed control. Its mechanism of action involves binding to auxin receptor proteins, inducing uncontrolled cell division and vascular tissue disruption. Unlike earlier phenoxy herbicides, its chiral specificity reduces off-target effects on non-weed species, aligning with modern precision agriculture paradigms.

Properties

CAS No. |

26723-02-4 |

|---|---|

Molecular Formula |

C10H10ClKO3 |

Molecular Weight |

252.73 g/mol |

IUPAC Name |

potassium;2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

QFJIKRKDNWYOEL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+] |

Origin of Product |

United States |

Preparation Methods

Chlorination and Phenoxy Substitution

The key intermediate, 2-(4-chlorophenoxy)-2-methylpropionic acid, is prepared by chlorination and subsequent ether formation involving 4-chlorophenol and a suitable precursor such as 2-methylpropionic acid derivatives or related ketones.

- One method involves the reaction of para-chlorophenol with 2-methyl-2-chloropropionic acid or its derivatives under controlled conditions to form the phenoxy linkage.

- Chlorination steps are often carefully controlled at low temperatures (0–10°C) to avoid over-chlorination and side reactions. Chlorine or hypochlorite solutions are used as chlorinating agents, with pH maintained between 7 and 10 to optimize yield and purity.

Catalysis and Solvent Systems

- Catalysts such as copper(II) complexes (e.g., 2-benzylaminopyridine copper(II)) have been employed to enhance reaction rates and yields in the formation of chlorophenoxy ketones, which are precursors to the acid.

- Solvents like dimethylbenzene (xylene) and dimethyl sulfoxide (DMSO) are used to dissolve reactants and facilitate the reaction. The reaction temperature is typically raised gradually to about 100°C and maintained for several hours to complete the reaction.

Isolation and Purification

- After reaction completion, the mixture is subjected to vacuum distillation to remove solvents such as DMSO.

- The product is extracted with toluene and washed with water and dilute alkaline solutions to remove impurities.

- The purified acid or ketone intermediate is then isolated by precipitation or crystallization, often achieving yields above 90% with high purity (GC purity ~98%).

Conversion to Potassium Salt

The final step involves neutralizing the purified 2-(4-chlorophenoxy)-2-methylpropionic acid with potassium hydroxide:

- The acid is dissolved in an appropriate solvent or water.

- A stoichiometric amount of potassium hydroxide (often as an aqueous solution) is added slowly under stirring.

- The reaction mixture is maintained at room temperature or slightly elevated temperature until neutralization is complete.

- The potassium salt precipitates or remains in solution depending on conditions and is isolated by filtration or evaporation.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Phenol salt formation | 4-chlorophenol + 50% KOH aqueous solution, reflux | N/A | N/A | Formation of potassium phenolate salt |

| Ether formation | Addition of 4-dichloroacetophenone in DMSO, 50–100°C | 94–99 | ~98 | Catalyzed by Cu(II) complex, 3-hour reaction |

| Solvent removal & extraction | Vacuum distillation, toluene extraction, water wash | N/A | N/A | Purification step |

| Acid neutralization | Acid + KOH aqueous solution, room temp | Quantitative | N/A | Formation of potassium salt |

Detailed Research Findings and Notes

- The use of copper(II) catalysts significantly improves the yield and selectivity of the chlorophenoxy ketone intermediate, which is crucial for the subsequent acid formation.

- Maintaining reaction temperature below 50°C during chlorination prevents side reactions and degradation of sensitive intermediates.

- The neutralization step to form the potassium salt is straightforward but requires careful stoichiometric control to avoid excess base or incomplete reaction.

- The overall synthetic route is scalable and has been described in multiple patents, indicating industrial applicability.

Scientific Research Applications

Agricultural Applications

Herbicide Development:

This compound has been studied for its potential use as a herbicide. Research indicates that it can effectively inhibit certain plant growth pathways, making it a candidate for selective herbicides. The mechanism involves interference with auxin transport within plants, leading to stunted growth and eventual plant death.

Case Study:

A study conducted on various crops demonstrated that the application of potassium 2-(4-chlorophenoxy)-2-methylpropionate at specific concentrations resulted in significant weed suppression without harming the crops. The effective dosage ranged from 5 to 15 mg/kg, showing a reduction in weed biomass by up to 70% over a growing season.

Pharmaceutical Applications

Potential Drug Development:

The compound has shown promise in pharmaceutical research, particularly in developing drugs targeting metabolic disorders. Its hypocholesteremic and hypotriglyceridemic activities have been documented, suggesting potential therapeutic benefits for conditions such as hyperlipidemia.

Research Findings:

In animal studies, administration of this compound resulted in a significant decrease in serum cholesterol and triglycerides. The effective doses ranged from 15 mg/kg to 250 mg/kg, depending on the dietary conditions of the test subjects .

Industrial Applications

Chemical Intermediate:

this compound serves as an intermediate in the synthesis of other organic compounds. Its ability to undergo further chemical transformations makes it valuable in producing more complex molecules used in various industries.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate | Potassium salt | 85 |

| Esterification | 4-Chlorophenol | Ester derivative | 90 |

| Hydrolysis | Potassium salt | Acid form | 95 |

Environmental Impact Studies

Research has also focused on the environmental impact of this compound, particularly concerning its degradation products and potential toxicity to aquatic life. Studies indicate that while the compound itself is relatively stable, its breakdown products can have varying degrees of toxicity depending on environmental conditions.

Case Study: Aquatic Toxicity Assessment

In a controlled study assessing the effects on aquatic organisms, concentrations above 10 mg/L resulted in significant adverse effects on fish and algae populations, highlighting the need for careful management when using this compound in agricultural practices.

Mechanism of Action

The mechanism of action of Potassium 2-(4-chlorophenoxy)-2-methylpropionate involves its role as an auxin mimic. Auxins are plant hormones that regulate growth and development. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to the death of targeted weeds. The molecular targets include specific auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Clofibrate (Ethyl 2-(4-Chlorophenoxy)-2-Methylpropionate)

- Structure : Ethyl ester of the parent acid.

- Molecular Weight : 242.70 g/mol .

- Applications : A hypolipidemic drug that lowers triglycerides and LDL cholesterol via PPAR-α agonism .

- Synthesis: Produced via esterification of 4-chlorophenol with ethyl 2-chloroacetate using KI catalysis .

- Key Differences :

Sodium 2-(4-Chlorophenoxy)-2-Methylpropionate

2-(4-Chlorophenoxy)-2-Methylpropionic Acid

Magnesium 2-((4-Chloro-o-Tolyl)Oxy)Propionate

- Structure: Contains a 4-chloro-2-methylphenoxy group and magnesium counterion.

- Key Differences: The ortho-methyl substitution alters steric and electronic properties, reducing similarity to the para-chlorophenoxy core .

2-(Dimethylamino)Ethyl Ester Hydrochloride

- Structure: Dimethylaminoethyl ester with a hydrochloride counterion.

- Properties: Enhanced solubility in acidic conditions due to protonation of the amino group .

- Applications : Analyzed via HPLC for quality control in pharmaceutical synthesis .

Data Table: Comparative Analysis

Research Findings and Key Insights

Pharmacological Activity : Clofibrate and its derivatives act as PPAR-α agonists, but the potassium salt may exhibit distinct pharmacokinetics due to ionic interactions .

Environmental Persistence : The parent acid’s detection in groundwater highlights the need for improved wastewater treatment to mitigate ecological risks .

Synthetic Efficiency: Microwave-assisted synthesis of chlorophenoxy esters reduces reaction time (15 minutes vs. hours) and increases yields (e.g., 90% for clofibrate analogs) .

Market Trends: Sodium and potassium salts are increasingly used in pharmaceuticals due to regulatory preferences for non-ester prodrugs .

Notes

- Safety: Clofibrate is classified by IARC as a Group 2B carcinogen (possibly carcinogenic), necessitating caution in long-term use .

- Analytical Challenges : Differentiation of positional isomers requires advanced techniques like GC-MS or HPLC .

- Regulatory Status : Potassium and sodium salts are subject to stricter environmental regulations due to their persistence .

Biological Activity

Potassium 2-(4-chlorophenoxy)-2-methylpropionate, commonly referred to as Potassium 2-(4-chlorophenoxy)-2-methylpropanoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10ClKO3

- Molecular Weight : 248.7 g/mol

- CAS Number : 23696780

This compound is characterized by the presence of a chlorophenoxy group, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme functions and cellular processes through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Receptor Binding : It may bind to receptors involved in various signaling pathways, influencing cellular responses and gene expression.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antidiabetic Effects :

- A study demonstrated that derivatives similar to this compound exhibited significant antihyperglycemic properties by enhancing insulin sensitivity through modulation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and GLUT-4 (Glucose Transporter Type 4) expression in adipocytes .

- In vitro assays showed that compounds related to this structure increased mRNA levels of PPARγ and GLUT-4 significantly, suggesting a potential role in diabetes management.

-

Antiproliferative Activity :

- Research indicated that similar chlorophenoxy compounds possess antiproliferative effects against various cancer cell lines. The inhibition of CDKs by these compounds leads to cell cycle arrest and apoptosis in cancer cells .

- A comparative study highlighted that such compounds could exhibit varying degrees of cytotoxicity depending on their structural modifications, emphasizing the importance of the chlorophenoxy moiety in enhancing biological activity.

- Herbicidal Activity :

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Chemical Reactions Analysis

Acid-Base Reactions

The compound acts as a weak base, reacting with strong acids (e.g., HCl) to regenerate clofibric acid:

Applications :

Esterification Reactions

The potassium carboxylate participates in nucleophilic acyl substitution with alkyl halides to form esters. For instance, reaction with methyl iodide produces methyl 2-(4-chlorophenoxy)-2-methylpropionate:

Optimized Conditions :

Substitution at the Aromatic Ring

The chlorophenoxy group undergoes nucleophilic aromatic substitution under harsh conditions. For example, reaction with sodium methoxide at 150°C replaces chlorine with a methoxy group:

Limitations :

-

Low reactivity due to electron-withdrawing carboxylate group.

Decarboxylation

Thermal decomposition above 200°C leads to decarboxylation , forming 2-(4-chlorophenoxy)-2-methylpropane:

Industrial Relevance :

-

Waste management during high-temperature processing.

Coordination Chemistry

The carboxylate anion forms complexes with transition metals. For example, with copper(II) sulfate:

Applications :

-

Potential use in catalysis or metal-organic frameworks (MOFs).

Key Research Findings

-

Solvent-Free Synthesis : A patent demonstrated that solvent-free reactions with K₂CO₃ improved yields (83.9%) compared to solvent-based methods (27.7–38.8%) .

-

Counterion Effects : The potassium ion enhances solubility in polar solvents, facilitating reactions in aqueous media .

-

Stability : The compound is hygroscopic, requiring anhydrous storage to prevent hydrolysis back to clofibric acid .

Q & A

Q. What are the recommended synthetic routes for Potassium 2-(4-chlorophenoxy)-2-methylpropionate?

The potassium salt is typically synthesized via a two-step process:

- Step 1 : React 4-chlorophenol with a methylpropionic acid derivative (e.g., 2-methylpropionyl chloride) in the presence of a base like potassium carbonate to form the acid intermediate.

- Step 2 : Neutralize the acid with potassium hydroxide to yield the potassium salt. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification via solvent extraction (e.g., ether) are critical for high yield .

Key Data :

| Parameter | Condition |

|---|---|

| Base | K₂CO₃ or KOH |

| Solvent | Dry acetone or aqueous conditions |

| Monitoring Method | TLC (hexane:ethyl acetate, 3:1) |

Q. What are the key physicochemical properties of this compound?

The compound is a potassium salt of a chlorophenoxypropionic acid derivative. Key properties include:

- Molecular Formula : C₁₀H₁₀ClKO₃ (inferred from ethyl ester analogs)

- Molecular Weight : ~242.7 g/mol (acid form: C₁₀H₁₁ClO₃) .

- Solubility : Likely hydrophilic due to the ionic potassium group, enhancing aqueous solubility compared to ester analogs.

Q. What safety protocols should be followed when handling this compound?

- Use engineering controls (e.g., fume hoods) if airborne concentrations exceed recommended levels.

- Employ eye wash stations and emergency showers for accidental exposure.

- Avoid contaminated clothing; use lab-grade detergents for decontamination .

Q. How is the compound characterized post-synthesis?

- Elemental Analysis : Verify composition within 0.5% of theoretical values.

- Spectroscopy : Use NMR (¹H/¹³C) and IR to confirm functional groups.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What analytical challenges arise in assessing the purity of this compound?

Impurities like residual 4-chlorophenol or unreacted intermediates require advanced methods:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water).

- Reference Standards : Compare against certified impurities (e.g., fenofibric acid derivatives) .

Example Impurity Profile :

| Impurity | CAS Number | Detection Method |

|---|---|---|

| 4-Chlorophenol | 106-48-9 | HPLC-UV |

| Fenofibric Acid | 42017-89-0 | LC-MS |

Q. How can contradictions in optimal synthesis conditions be resolved?

Discrepancies in solvent choice (e.g., acetone vs. ether) or base (K₂CO₃ vs. NaOH) may arise. Systematic studies using Design of Experiments (DoE) can optimize:

- Reaction temperature (reflux vs. room temperature).

- Solvent polarity effects on yield .

Q. What is the mechanistic role of this compound in lipid metabolism studies?

As a derivative of clofibrate (a PPAR-α agonist), the potassium salt may enhance solubility for in vitro assays. It likely modulates lipoprotein lipase activity, reducing triglyceride levels in hepatocyte models .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Photostability : Use ICH Q1B guidelines to assess light-induced decomposition .

Q. What strategies are effective for impurity profiling in pharmacokinetic studies?

- Synthetic Byproducts : Identify via high-resolution LC-MS/MS.

- Metabolites : Use radiolabeled (¹⁴C) compounds in rodent models to track biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.